molecular formula C9H13ClN2 B1435144 3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole CAS No. 741610-91-3

3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B1435144
CAS No.: 741610-91-3
M. Wt: 184.66 g/mol
InChI Key: ASJBPSSRFJAZQV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole (CAS 741610-91-3) is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a tetrahydroindazole core, which is a privileged structure in the design of biologically active molecules due to its resemblance to prevalent pharmacophores . The chloromethyl group at the 3-position serves as a versatile synthetic handle, allowing researchers to readily functionalize the molecule through nucleophilic substitution reactions to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. The indazole scaffold is recognized for its broad spectrum of pharmacological activities and is present in several FDA-approved therapies and clinical-stage compounds . Research applications for this core structure include the development of inhibitors for various kinase targets relevant in oncology, such as pazopanib and axitinib . Beyond oncology, the indazole motif is being investigated for potential in treating inflammatory conditions, neurodegenerative disorders like Alzheimer's disease, and as antibacterial and antifungal agents . This specific 2H-indazole regioisomer possesses ortho-quinoid characteristics, offering distinct electronic properties that can be exploited in drug design . For Research Use Only. This product is intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-12-9(6-10)7-4-2-3-5-8(7)11-12/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJBPSSRFJAZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Novel Indazole Derivatives

A study details the synthesis of novel multi-substituted indazole derivatives (5A-5J) via treatment of hydrazine hydrates in MeOH/H+ with multi-substituted cyclohexanone derivatives (4a-4j). Spectroscopic data, including IR, confirmed the final scaffold, and HRMS confirmed compound formation. For instance, the calculated mass for C19H21NNaO4 is 350.1368, with an obtained HRMS of 350.1360.

Visible-Light-Driven Decarboxylative Coupling

An efficient synthesis of functionalized 3-acyl-2H-indazoles through visible-light-induced self-catalyzed energy transfer has been developed.

General Procedure for the Synthesis of Functionalized 3-Acyl-2H-indazoles

2H-indazoles (0.2 mmol) and α-keto acids (5 equiv., 1.0 mmol) were placed in a Schlenk flask, which was then evacuated and purged with nitrogen three times. Subsequently, 3 mL of degassed MeCN and 1 mL of degassed HFIP were added under nitrogen charging conditions, and the flask was tightly sealed. The reaction was conducted under 420–425 nm light for 10–20 h. After completion, the solution was concentrated, and flash chromatography was performed using petroleum ether (PE)/ethyl acetate (EA) = 100:1–15:1 as eluent.

Example Compounds and Characterization Data

Compound Yield (%) Physical State 1H NMR (400 MHz, CDCl3) 13C NMR (100 MHz, CDCl3)
Phenyl(2-phenyl-2H-indazol-3-yl)methanone (3aa ) 70 White solid δ 7.91–7.86 (m, 3H), 7.62–7.58 (m, 1H), 7.56–7.53 (m, 2H), 7.48–7.37 (m, 7H), 7.20–7.17 (m, 1H) δ 186.1, 148.7, 140.6, 137.9, 133.7, 132.4, 130.0, 129.2, 129.0, 128.8, 127.1, 125.7, 125.1, 124.2, 120.7, 118.7
Phenyl(2-phenyl-2H-dioxolo[4,5-f]indazol-3-yl)methanone (3ha ) 63 Yellow solid δ 7.84–7.81 (m, 2H), 7.60–7.55 (m, 1H), 7.48–7.42 (m, 4H), 7.41–7.33 (m, 3H), 7.11 (s, 1H), 6.60 (s, 1H), 6.00 (s, 2H) δ 186.2, 149.8, 148.2, 146.3, 140.6, 137.9, 133.5, 132.1, 129.9, 129.1, 128.8, 128.5, 125.3, 121.2, 101.6, 95.8, 94.7
(2-(3,5-Dimethylphenyl)-2H-indazol-3-yl)(phenyl)methanone (3xa ) 64 White solid δ 7.92–7.86 (m, 3H), 7.64–7.60 (m, 1H), 7.50–7.45 (m, 2H), 7.42–7.38 (m, 2H), 7.22–7.18 (m, 1H), 7.16 (s, 2H), 7.03 (s, 1H), 2.33 (s, 6H) δ 186.1, 148.4, 140.4, 139.0, 138.0, 133.5, 132.2, 130.7, 129.8, 128.6, 126.9, 125.0, 124.1, 123.3, 120.6, 118.5, 21.2
(2-(3-Chloro-4-methylphenyl)-2H-indazol-3-yl)(phenyl)methanone (3ya ) 75 Yellow solid δ 7.88 (t, J= 7.3 Hz, 3H), 7.66–7.61 (m, 2H), 7.49 (t, J= 7.8 Hz, 2H), 7.38 (t, J= 8.8 Hz, 1H), 7.33–7.25 (m, 3H), 7.17 (t, J= 7.6 Hz, 1H), 2.40 (s, 3H) δ 185.9, 148.7, 139.2, 137.9, 137.2, 134.8, 133.8, 132.3, 131.1, 130.0, 128.8, 127.3, 126.2, 125.3, 124.1, 123.8, 120.7, 118.7, 20.0. HRMS (ESI): m/ z calcd for C21H16ClN2O [M + H]+ 347.0946. Found 347.0946.
(2-(3,4-Dichlorophenyl)-2H-indazol-3-yl)(phenyl)methanone (3za ) 75 Yellow solid δ 7.91–7.85 (m, 3H), 7.74 (d, J= 2.5 Hz, 1H), 7.69–7.64 (m, 1H), 7.53–7.48 (m, 3H), 7.41–7.35 (m, 2H), 7.30 (d, J= 8.6 Hz, 1H), 7.20–7.16 (m, 1H) δ 185.6, 148.8, 139.7, 137.6, 134.0, 133.3, 133.2, 132.3, 130.6, 130.0, 128.9, 127.54, 127.47, 125.6, 124.8, 124.1, 120.6, 118.6. HRMS (ESI): m/ z calcd for C20H13Cl2N2O [M + H]+ 367.0399. Found 367.0403.

Preparation of 4-methyl-5-(2-chloroethyl)-thiazole Derivatives

A process for preparing 4-methyl-5-(2-chloroethyl)-thiazole involves forming the thiazole ring by reacting a halogenated ketone or aldehyde, which are halogenated in the α-position. A compound of the formula is prepared from a known compound in water, an organic solvent (e.g., acetone, methyl-ethyl-ketone, ethyl acetate, butyl acetate, methanol, ethanol, isopropyl acetate, or ethyl propionate), or a mixture of water and an organic solvent, with the aid of inorganic thiocyanates (preferably sodium, potassium, or ammonium thiocyanate). The reaction may be carried out at temperatures ranging from 20 to 100°C, preferably at the solvent's boiling point, with an equivalent amount or a slight (1 to 5 mol%) excess of the inorganic rhodanide.

The dichloro derivative of the general formula (IIa) is obtained by reacting a compound of the formula (IVa), dissolved in an organic solvent, with anhydrous gaseous hydrochloric acid. Water-immiscible ethers and esters, such as ethylacetate, butyl acetate, or diisopropylether, are most preferably used as solvents. The structure of the compound is confirmed by IR and NMR data.

Example Procedure

Using non-distilled 3-thiocyanato-5-chloro-2-pentanone (80% content, determined by gas chromatography), 234 g (66%) of 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole are obtained, melting at 141 to 146°C.

A suspension of 177.6 g (1 mole) of 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole in 530 cm3 of anhydrous chlorobenzene is heated to 100 °C under stirring. 306.6 g (2 moles) of phosphoryl chloride are introduced into the solution over 30 minutes, then it is stirred at 125-130°C until hydrogen chloride formation ceases (about 2 hours). The reaction mixture is cooled to 20°C and poured onto 1.5 kg of ice. The phases are separated, and the aqueous phase is extracted twice with 200 cm3 of chlorobenzene each. The combined chlorobenzene phases are washed acid-free with water and then with a 5% sodium hydrogen carbonate solution, followed by evaporation under reduced pressure. The brown residue is fractionated in vacuo to yield 145 g (74%) of 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole with a boiling point of 102°C at 53.2 Pa, n 20 D=1.5512, n 30 D=1.5468.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, converting it to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents such as dimethylformamide.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

  • Substituted indazole derivatives with various functional groups depending on the nucleophile used.
  • Oxidized products with additional hydroxyl or carbonyl groups.
  • Reduced products with a methyl group replacing the chloromethyl group.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C9H13ClN2C_9H_{13}ClN_2 and a molecular weight of approximately 172.67 g/mol. It features a chloromethyl group at the third position and a methyl group at the second position of the indazole structure. These functional groups contribute to its reactivity and utility in chemical synthesis.

Pharmaceutical Applications

Overview:
3-(Chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It has been linked to the development of drugs targeting conditions such as allergies, mental health disorders, and epilepsy.

Synthesis Pathways:

  • Alkylation Reactions: The chloromethyl group can undergo nucleophilic substitution reactions to form more complex structures.
  • Coupling Reactions: This compound can participate in coupling reactions to produce active pharmaceutical ingredients (APIs).

Case Study:
Research indicates that derivatives of this compound have shown promising results in binding affinity studies with biological targets involved in disease pathways. For example, modifications of the indazole structure have been investigated for their potential as antipsychotic agents.

Agrochemical Applications

Overview:
The compound is also explored for its potential use in agrochemicals, specifically as a precursor for herbicides and insecticides.

Methods of Application:

  • Formulation into Agrochemical Products: The compound can be incorporated into formulations applied to crops.
  • Application Techniques: Methods include spraying on crops or soil incorporation.

Results and Outcomes:
Statistical analyses from field trials have demonstrated that formulations containing this compound significantly reduce pest populations and enhance crop yields compared to untreated controls.

Fine Chemical Synthesis

Overview:
In chemical synthesis, 3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole serves as a reagent or catalyst.

Methods of Application:

  • Chloromethylating Agent: It can introduce chloromethyl groups into various organic molecules.

Results and Outcomes:
The effectiveness of this application is evaluated through yield and purity assessments of final products using analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors. For example, indazole derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation . The chloromethyl group can also participate in covalent bonding with biological macromolecules, enhancing the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variation in Tetrahydroindazole Derivatives

The biological and chemical properties of tetrahydroindazoles are highly dependent on substituent type and position. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₈H₁₁ClN₂ 170.64 3-(chloromethyl), 2-methyl
3-Chloro-2-[4-chloro-5-(difluoromethoxy)-2-fluorophenyl]-tetrahydroindazole C₁₄H₁₁Cl₂F₃N₂O 359.68 3-chloro, 2-polysubstituted phenyl
3-(2-Azidoethyl)-2-methyl-tetrahydroindazole C₁₀H₁₅N₅ 205.26 3-(azidoethyl), 2-methyl
2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine C₉H₁₅N₃ 165.24 2-ethyl, 3-amine
3-Chloro-2-[2,4-dichloro-5-(isopropoxy)phenyl]-tetrahydroindazole C₁₅H₁₆Cl₃N₂O 359.68 3-chloro, 2-polyhalogenated aryl
Key Observations :

Substituent Size and Reactivity :

  • The target compound’s chloromethyl group is smaller and more reactive toward nucleophilic substitution compared to bulkier groups like azidoethyl (in ) or polysubstituted aryl rings (in ). This reactivity makes it a versatile intermediate in alkylation reactions .
  • Azidoethyl derivatives (e.g., ) are primed for click chemistry applications due to the azide group’s compatibility with alkyne cycloadditions, unlike the chloromethyl group .

In contrast, the methyl group in the target compound is electron-donating, which may increase ring reactivity .

Biological Activity: Compounds with small substituents (e.g., methylsulfonyl in ) exhibit cytotoxic activity comparable to doxorubicin, suggesting that the target’s chloromethyl group (similar in size) may also confer bioactivity . Bulky aryl substituents (e.g., ) are associated with herbicidal applications (as noted in ), indicating substituent-dependent functional diversification .

Biological Activity

3-(Chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃ClN₂
  • Molecular Weight : Approximately 172.67 g/mol
  • Structure : The compound features a chloromethyl group at the third position and a methyl group at the second position of the indazole framework.

Synthesis Methods

The synthesis of 3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole typically involves chloromethylation of a precursor indazole compound. Common methods include:

  • Chloromethylation Reaction :
    • Reactants: 2-methyl-4,5,6,7-tetrahydro-2H-indazole and chloromethyl methyl ether.
    • Catalyst: Lewis acid (e.g., zinc chloride).
    • Conditions: Reflux in an inert solvent like dichloromethane.
  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields through continuous flow processes.

The biological activity of 3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds similar to this indazole derivative have shown potential in inhibiting cyclooxygenase enzymes involved in inflammatory pathways.
  • Receptor Binding : Interaction studies indicate that this compound can bind to receptors implicated in various disease processes.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study indicated that derivatives of indazole exhibit significant antimicrobial properties against various pathogens. The specific activity of 3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole has not been extensively documented but is suggested based on structural similarities with other active compounds .
  • Antileishmanial Activity :
    • Research on related compounds demonstrated promising antileishmanial effects through molecular docking studies that showed stable binding with the Leishmania trypanothione reductase enzyme. This suggests potential for further exploration of 3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole in treating leishmaniasis .
  • Cyclooxygenase Inhibition :
    • Indazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes. This inhibition is crucial for developing anti-inflammatory drugs .

Comparative Analysis

Compound NameStructureBiological ActivityNotes
3-(Chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazoleStructurePotential enzyme inhibitorUnique chloromethyl group enhances reactivity
2-Methyl-4,5,6,7-tetrahydro-2H-indazoleStructureLess reactiveLacks chloromethyl group
3-(Bromomethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazoleStructureSimilar reactivity profileBromine may alter binding affinities
3-(Hydroxymethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazoleStructureMore hydrophilic interactionsHydroxymethyl increases solubility

Q & A

Q. Can computational modeling predict biological interactions?

  • Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to targets like DNA or kinases. For instance, pyrazole derivatives show affinity for topoisomerase IIα via π-π stacking and H-bond interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 2
3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole

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